molecular formula C12H15NO2 B3385183 N-[1-(4-Formylphenyl)propan-2-yl]acetamide CAS No. 61630-05-5

N-[1-(4-Formylphenyl)propan-2-yl]acetamide

Cat. No.: B3385183
CAS No.: 61630-05-5
M. Wt: 205.25 g/mol
InChI Key: GXVMVLSWIPHEMH-UHFFFAOYSA-N
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Description

N-[1-(4-Formylphenyl)propan-2-yl]acetamide is an acetamide derivative featuring a propan-2-yl group attached to a 4-formylphenyl substituent. Acetamides are critical intermediates in organic synthesis, particularly for constructing heterocyclic compounds and bioactive molecules . The 4-formylphenyl moiety in this compound provides a reactive aldehyde group, enabling further functionalization through nucleophilic additions or condensation reactions. While direct references to this specific compound are absent in the provided evidence, its structural analogs (e.g., N-(4-hydroxyphenyl)acetamide, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) highlight the versatility of acetamide scaffolds in medicinal and materials chemistry .

Properties

IUPAC Name

N-[1-(4-formylphenyl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(13-10(2)15)7-11-3-5-12(8-14)6-4-11/h3-6,8-9H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMVLSWIPHEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604876
Record name N-[1-(4-Formylphenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-05-5
Record name N-[1-(4-Formylphenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[1-(4-formylphenyl)propan-2-yl]acetamide
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Preparation Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts among N-[1-(4-Formylphenyl)propan-2-yl]acetamide and related acetamides:

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Formylphenyl, propan-2-yl ~207.2 (estimated) Reactive aldehyde for synthesis
N-(4-Hydroxyphenyl)acetamide 4-Hydroxyphenyl 151.16 Analgesic precursor, hydrogen bonding
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl 306.73 Sulfur-containing heterocycle precursor
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide Thiazole, p-tolyl, cyclopentyl ~425.5 (estimated) Anticancer or antimicrobial potential
Suvecaltamide (INN) Pyridin-2-yl, trifluoroethoxy, isopropyl 406.39 Cav stabilizer, antiepileptic
N-Acetyl Norfentanyl Piperidinyl, phenyl 274.4 Opioid analog

Physicochemical Properties

  • Solubility and Stability :
    • Electron-withdrawing groups (e.g., nitro, sulfonyl) in reduce solubility in polar solvents compared to the formyl group, which offers moderate polarity .
    • Halogenated analogs (e.g., N-(1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl)acetamide in ) exhibit increased lipophilicity, favoring blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-Formylphenyl)propan-2-yl]acetamide
Reactant of Route 2
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N-[1-(4-Formylphenyl)propan-2-yl]acetamide

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